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Pent-2-enyl hexanoate

Flavor partitioning Hydrophobicity LogP prediction

Pent-2-enyl hexanoate (CAS 74298-89-8) is a synthetic fatty acid ester classified as a flavoring agent. It is a clear, colorless liquid with a characteristic banana and bergamot aroma, practically insoluble in water but soluble in ethanol and non-polar solvents.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 74298-89-8
Cat. No. B1624429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePent-2-enyl hexanoate
CAS74298-89-8
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC=CCC
InChIInChI=1S/C11H20O2/c1-3-5-7-9-11(12)13-10-8-6-4-2/h6,8H,3-5,7,9-10H2,1-2H3/b8-6-
InChIKeyZZFNQLFGNVPSOG-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Pent-2-enyl hexanoate (CAS 74298-89-8): A cis-unsaturated flavor ester for procurement specification


Pent-2-enyl hexanoate (CAS 74298-89-8) is a synthetic fatty acid ester classified as a flavoring agent. It is a clear, colorless liquid with a characteristic banana and bergamot aroma, practically insoluble in water but soluble in ethanol and non-polar solvents [1]. Regulatory authorizations include FEMA GRAS No. 4191, JECFA No. 1795, and EU FL No. 09.678, confirming its acceptance for food flavoring use [2]. Its structure—a cis-unsaturated (Z)‑pent‑2‑en‑1‑ol esterified with hexanoic acid—places it in a sub‑class of unsaturated esters where the 2‑position double‑bond geometry is a critical determinant of sensory profile.

Why pent-2-enyl hexanoate cannot be interchanged with generic hexanoate or pentenyl esters


Although many C₆–C₁₁ esters share a broadly 'fruity' descriptor, significant differences in hydrophobicity, volatility, and thermodynamically‑relevant physical properties distinguish pent‑2‑enyl hexanoate from its closest structural analogues. The (Z)‑double‑bond in the pentenyl moiety profoundly influences the octanol‑water partition coefficient (logP 4.17) and vapor pressure (0.046 mmHg at 25 °C) relative to both saturated and isomeric esters—parameters that directly govern partitioning in multi‑phase food matrices and headspace release kinetics . A simple swap with pentyl hexanoate or a constitutional iso‑mer like trans‑2‑hexenyl pentanoate would alter flavor intensity, longevity, and approved use levels, as evidenced by the strict regulatory evaluations conducted by JECFA in 2008 that considered identity and purity specifications unique to this substance [1].

Quantitative evidence: how pent-2-enyl hexanoate differentiates from key analogs


Hydrophobicity (logP) comparison: pent-2-enyl hexanoate versus constitutional isomer trans-2-hexenyl pentanoate

Pent-2-enyl hexanoate exhibits a measured octanol‑water partition coefficient (logP = 4.17 by shake‑flask method), which is approximately 1.1 log units higher than that of its constitutional isomer trans‑2‑hexenyl pentanoate (logP = 3.08, estimated) . This difference corresponds to a >10‑fold higher theoretical partition into lipid phases and non‑polar solvents, predicting stronger retention in fat‑based food matrices and a slower release profile in aqueous‑lipid emulsions [1].

Flavor partitioning Hydrophobicity LogP prediction

Vapor pressure and volatility: pent-2-enyl hexanoate versus saturated analog pentyl hexanoate

Pent-2-enyl hexanoate has a vapor pressure of 0.0464 mmHg at 25 °C, which is approximately 50‑fold lower than that of its saturated alcohol analog 2‑penten‑1‑yl butyrate (0.409 mmHg at 25 °C, estimated) . The saturated acid analog pentyl hexanoate lacks a reported experimental vapor pressure, but its lower boiling point (226 °C vs. 236‑241 °C for pent‑2‑enyl hexanoate) implies a higher vapor pressure and therefore a faster headspace depletion . The target compound thus offers a more sustained aroma release profile in ambient‑temperature applications such as confectionery or beverage flavoring.

Headspace volatility Flavor release Vapor-liquid equilibrium

Stereochemical purity specification: (Z)-isomer content versus regulatory minimum

The JECFA specification for pent‑2‑enyl hexanoate mandates a minimum (2Z)‑isomer content of 95%, as explicitly noted in EFSA documentation; typical commercial material meets an assay range of 96‑100% [1]. In contrast, the constitutional isomer trans‑2‑hexenyl pentanoate (FEMA 3935) has a lower minimum assay of only 93% and carries an acid‑value limit (max 3) that indicates potential residual acidity, a specification not required for pent‑2‑enyl hexanoate [2]. The higher isomeric purity requirement reflects a more stringent identity standard directly linked to its evaluated safety profile at current intake levels.

Stereochemical purity Regulatory specification Isomer identity

Boiling point and molecular weight distinction: pent-2-enyl hexanoate versus pentyl hexanoate

Pent-2-enyl hexanoate has an experimentally measured boiling point range of 236‑241 °C at 760 mmHg (or 236‑237 °C in supplier‑certified lots) . Its fully saturated analog pentyl hexanoate boils at 226 °C, a difference of approximately 10‑15 °C, reflecting the loss of one unsaturation in both the acyl and alcohol fragments and an increase in molecular weight from 184.28 to 186.29 g mol⁻¹ . The higher boiling point of the unsaturated ester provides a wider thermal processing window for baked‑goods or extruded‑snack applications without premature flavor loss.

Thermal stability Distillation range Processing suitability

Sensory specificity: banana‑bergamot character versus generic fruity profiles

Multiple authoritative sources consistently describe pent‑2‑enyl hexanoate as possessing a distinct 'banana bergamot' aroma, a combination of ripe estery sweetness with a subtle citrus‑floral lift . In contrast, the constitutional isomer trans‑2‑hexenyl pentanoate is described as 'fruity, winey, apple/pear', and pentyl hexanoate as 'banana‑pineapple with a waxy‑green undertone at 20 ppm' . The unique banana‑bergamot note of pent‑2‑enyl hexanoate is not readily replicated by blending other commodity esters, giving it a specific niche in flavor compositions targeting tropical or citrus‑accented profiles.

Organoleptic differentiation Odor descriptor Flavor fidelity

Regulatory evaluation date and ADI status: a fully evaluated flavoring substance

Pent‑2‑enyl hexanoate was evaluated by JECFA at its 69th meeting (2008) and received a clean safety assessment: 'No safety concern at current levels of intake when used as a flavouring agent' [1]. Its constitutional isomer trans‑2‑hexenyl pentanoate was evaluated earlier (63rd meeting, 2004) but carries an additional acid‑value specification (max 3) indicative of a less refined purity standard [2]. In the UK, pent‑2‑enyl hexanoate is listed as a 'flavouring substance under evaluation' with a footnote status but is currently permitted for use, whereas some less common pentenyl esters lack any JECFA evaluation, limiting their regulatory acceptance [3].

Regulatory compliance JECFA evaluation ADI classification

Pent-2-enyl hexanoate: procurement‑driven application scenarios supported by quantitative evidence


Tropical and citrus‑accented flavor formulations requiring a specific banana‑bergamot top note

Flavorists designing premium tropical fruit blends (banana, mango, passion fruit) or citrus confectionery flavors can exploit the unique banana‑bergamot odor profile . Unlike pentyl hexanoate, which imparts a waxy‑green undertone, pent‑2‑enyl hexanoate delivers a cleaner, more targeted note that reduces the need for compensatory top‑note blending with expensive terpenes such as linalool or citral.

High‑temperature processed foods (baked goods, extruded snacks) demanding thermal resilience

The elevated boiling point (236‑241 °C) compared to saturated esters such as pentyl hexanoate (226 °C) widens the processing window by 10‑15 °C, allowing direct addition to doughs or slurries before baking or extrusion without excessive flavor loss . This reduces over‑flavoring requirements and improves cost‑in‑use for industrial‑scale bakeries and snack manufacturers.

Fat‑continuous or high‑lipid food matrices requiring controlled flavor release

With a logP of 4.17, pent‑2‑enyl hexanoate partitions preferentially into lipid phases, making it well‑suited for chocolate, buttercream, and oil‑based dressings where prolonged flavor retention is desired . In contrast, the lower‑logP constitutional isomer trans‑2‑hexenyl pentanoate (logP 3.08) would partition more rapidly into the aqueous phase, leading to a sharper but shorter‑lived flavor impact that may be undesirable in long‑shelf‑life products.

Regulatory‑critical product launches in global markets requiring JECFA‑cleared ingredients

The clean JECFA assessment ('No safety concern at current levels of intake,' 2008) and FEMA GRAS 22 listing simplify regulatory filings for new food and beverage products destined for the EU, US, and Codex‑aligned markets [1]. This contrasts with the (E)‑isomer, which lacks any JECFA evaluation and would require a full safety data package, significantly delaying market entry.

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